molecular formula C12H18N2O B13647105 (S)-2-Amino-N-((S)-1-phenylethyl)butanamide

(S)-2-Amino-N-((S)-1-phenylethyl)butanamide

Cat. No.: B13647105
M. Wt: 206.28 g/mol
InChI Key: FTHQZSQBOAQFHK-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-((S)-1-phenylethyl)butanamide (CAS: 1993390-30-9) is a chiral amide derivative with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . It features two stereogenic centers, both in the (S)-configuration, contributing to its enantioselective utility in organic synthesis. This compound is primarily employed as a building block for constructing complex peptides and peptidomimetics, such as in the synthesis of tert-butyl-protected dipeptides and cyclopropane-containing derivatives . Its structure combines a butanamide backbone with a phenylethyl group, enabling steric and electronic modulation in target molecules.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(2S)-2-amino-N-[(1S)-1-phenylethyl]butanamide

InChI

InChI=1S/C12H18N2O/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11-/m0/s1

InChI Key

FTHQZSQBOAQFHK-ONGXEEELSA-N

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](C)C1=CC=CC=C1)N

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Chemical Name (S)-2-Amino-N-((S)-1-phenylethyl)butanamide
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name (2S)-2-amino-N-[(1S)-1-phenylethyl]butanamide
Structural Features Chiral centers at both amino and phenylethyl moieties
PubChem CID 65807758

The compound is characterized by two stereogenic centers, necessitating enantioselective synthesis routes to maintain the (S)-configuration at both centers for biological activity.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Environmental Impact
Direct acylation of (S)-1-phenylethylamine with butanoyl chloride Straightforward, widely used in research Requires careful acid neutralization, potential side reactions Moderate waste (acid salts)
Multi-step synthesis via 2-aminobutyronitrile intermediate (patented method) High purity and yield, low by-products, recyclable aqueous phase Longer reaction time (36 hours), multi-step Low waste, minimal salt production, environmentally friendly

The patented method described in CN106220523A offers superior yields (up to 85.85%) and product purity (up to 97.7%) with minimal environmental impact due to recycling and reduced waste generation. It also avoids the harsh conditions and costly raw materials of some traditional methods.

Research Findings and Industrial Relevance

  • The use of tetramethylammonium chloride as a catalyst stabilizes the hydrolysis reaction without producing secondary metabolites, ensuring product integrity.
  • The controlled addition of acetone optimizes the reaction rate and cost efficiency.
  • Recycling the aqueous phase significantly enhances raw material utilization and lowers production costs.
  • The process is scalable for industrial applications, given the mild reaction conditions and high yield.
  • The compound's stereochemistry is preserved throughout the synthesis, critical for its biological activity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((S)-1-phenylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used to introduce various substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines.

Scientific Research Applications

(S)-2-Amino-N-((S)-1-phenylethyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((S)-1-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (S)-2-Amino-N-((S)-1-phenylethyl)butanamide with analogous butanamide derivatives, focusing on structural, synthetic, and functional differences.

Structural Analogues with Modified Substituents

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reference
(S)-2-Amino-N-((S)-1-phenylethyl)butanamide 1993390-30-9 C₁₂H₁₈N₂O 206.28 Chiral phenylethyl group; used in peptide synthesis
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide 268556-62-3 C₁₃H₂₀N₂O 220.31 Dimethyl substituents; (R)-configuration; commercial price: ¥30,200/1g
(2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide 207121-91-3 C₁₃H₂₀N₂O 220.31 Dimethyl substituents; (S)-configuration; commercial price: ¥24,600/100mg
(S)-2-Amino-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide 1568021-99-7 Not provided 262.17 Pyrazole substituent; discontinued commercial availability
  • Key Observations: Steric Effects: The dimethyl groups in the Kanto Reagents compounds increase molecular weight (220.31 vs. Substituent Diversity: Replacement of the phenylethyl group with a pyrazole ring () introduces heterocyclic character, which may enhance binding affinity in biological systems but reduces commercial accessibility. Stereochemical Impact: The (R) vs. (S) configuration in dimethyl derivatives () influences pricing and application, highlighting the importance of enantiopurity in specialized syntheses.

Functional Derivatives in Pharmacological Contexts

  • (2S)-2-Amino-N-((1S)-1-cyano-2-(4-phenylphenyl)ethyl)butanamide: This derivative, complexed with human DPP1, incorporates a cyano group and biphenyl moiety, enhancing its role as an enzyme inhibitor. The structural complexity suggests improved target specificity compared to the simpler phenylethyl analogue .
  • (S)-4-Phenyl-N-(3-phenylamino)propyl)-2-((3-(phenylamino)propyl)butanamide: Features multiple phenylamino groups and an extended carbon chain, resulting in distinct spectroscopic properties (e.g., specific optical rotation: [α]ᴅ = -4.2 in MeOH) .

Biological Activity

(S)-2-Amino-N-((S)-1-phenylethyl)butanamide, also known as (2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide, is a chiral compound classified within the amide family. Its molecular formula is C13H20N2O, with a molecular weight of 220.31 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the field of neuropharmacology.

Structural Characteristics

The compound features a unique structure that includes:

  • An amino group
  • A methyl group
  • A phenylethyl substituent

These structural elements contribute to its distinctive chemical properties and biological activities, particularly in modulating various physiological responses through receptor interactions.

Research indicates that (S)-2-amino-N-((S)-1-phenylethyl)butanamide exhibits significant biological activity by interacting with specific receptors and enzymes in the body. Its mechanism of action primarily involves:

  • Receptor Binding : The compound binds to various neurotransmitter receptors, influencing neurotransmitter systems.
  • Enzyme Modulation : It may also modulate the activity of specific enzymes, leading to physiological changes that can be beneficial in treating neurological disorders.

Neurological Disorders

The compound has been studied for its potential therapeutic effects in treating conditions such as:

  • Depression
  • Anxiety
  • Post-Traumatic Stress Disorder (PTSD)

Studies have shown that selective antagonists targeting vasopressin receptors can cross the blood-brain barrier, making them promising candidates for CNS-related therapies .

Interaction Studies

Interaction studies involving (S)-2-amino-N-((S)-1-phenylethyl)butanamide have demonstrated its capability to bind with specific receptors. For example, it has been noted for its interaction with vasopressin V1a receptors, which play a central role in various neuropsychological conditions .

Research Findings and Case Studies

Several studies have evaluated the biological activity of (S)-2-amino-N-((S)-1-phenylethyl)butanamide:

  • Vasopressin Receptor Antagonism : In vitro assays have shown that this compound acts as a potent antagonist at human V1a receptors, with high affinity values reported .
    CompoundhV1a K i (nM)CNS Penetration
    (S)-2-Amino-N-((S)-1-phenylethyl)butanamide0.3Yes
  • Calcium Influx Assays : Research on TRPV4 channels indicated that derivatives of this compound exhibit varying degrees of activity, suggesting a structure-activity relationship that could inform future drug development .
  • Therapeutic Applications : The potential for this compound to treat neurodegenerative diseases is under investigation, particularly focusing on its ability to modulate neurotransmitter systems and cellular pathways .

Synthesis Methods

The synthesis of (S)-2-amino-N-((S)-1-phenylethyl)butanamide can be achieved through various methods:

  • Coupling Reactions : Amino acid derivatives can be coupled with phenylethylamine under acidic or basic conditions.

Q & A

Q. What synthetic methodologies are optimal for preparing enantiomerically pure (S)-2-Amino-N-((S)-1-phenylethyl)butanamide?

The synthesis typically involves stereoselective coupling of (S)-1-phenylethylamine with a chiral amino acid derivative. Key steps include:

  • Chiral resolution : Use of (S)-configured starting materials to preserve stereochemistry.
  • Amide bond formation : Employing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU in anhydrous solvents (e.g., DMF or THF) to minimize racemization .
  • Purification : Chiral HPLC or recrystallization to achieve >98% enantiomeric excess (ee) .

Q. How can the absolute stereochemistry of (S)-2-Amino-N-((S)-1-phenylethyl)butanamide be confirmed experimentally?

  • Vibrational Circular Dichroism (VCD) : Combines experimental IR spectra with Hartree-Fock calculations to assign absolute configurations by matching observed and simulated spectra .
  • X-ray crystallography : Single-crystal analysis provides definitive proof of stereochemistry, though it requires high-quality crystals .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between enantiomers of structurally related compounds?

  • Comparative SAR studies : Test both (S,S) and (R,R) diastereomers in parallel assays to isolate stereochemical effects. For example, in JAK2 inhibition studies, (S)-1-phenylethyl derivatives showed 10-fold higher activity than (R)-configured analogs due to optimized binding pocket interactions .
  • Molecular docking : Use software like AutoDock Vina to simulate binding modes and identify critical hydrogen bonds or steric clashes influencing activity discrepancies .

Q. How can computational methods predict the pharmacokinetic behavior of (S)-2-Amino-N-((S)-1-phenylethyl)butanamide derivatives?

  • ADMET profiling : Calculate LogP (lipophilicity), TPSA (polar surface area), and CYP450 inhibition risks using tools like SwissADME. For instance, analogs with TPSA >80 Ų often exhibit poor BBB penetration, guiding structural modifications .
  • MD simulations : Assess solubility and aggregation tendencies in aqueous environments using GROMACS, particularly for analogs with fluorinated substituents .

Q. What experimental designs are critical for analyzing stereochemical stability under physiological conditions?

  • Racemization assays : Incubate the compound in PBS (pH 7.4) at 37°C and monitor ee over time via chiral HPLC. Compounds with bulky substituents (e.g., 2,2-dimethyl groups) show reduced racemization rates due to steric hindrance .
  • Accelerated stability studies : Expose the compound to heat (40–60°C) and acidic/basic conditions to identify degradation pathways .

Methodological Challenges

Q. How to address low yields in multi-step syntheses of (S)-2-Amino-N-((S)-1-phenylethyl)butanamide analogs?

  • Optimize protecting groups : Use Boc (tert-butoxycarbonyl) for amines and TBS (tert-butyldimethylsilyl) for hydroxyls to improve intermediate stability .
  • Catalytic hydrogenation : Replace stoichiometric reducing agents with Pd/C or Raney Ni under H₂ to enhance scalability and reduce byproducts .

Q. What analytical techniques differentiate between regioisomers in complex reaction mixtures?

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating [1]H and [13]C chemical shifts, particularly for distinguishing N-alkyl vs. O-alkyl adducts .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas with <5 ppm mass accuracy to rule out isobaric impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.